![molecular formula C14H18N2O B2866281 1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one CAS No. 1156750-72-9](/img/structure/B2866281.png)
1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of cinnamic acid chloride with 1-[bis(4-methoxy-phenyl)methyl]piperazine in the presence of triethylamine in dichloromethane at room temperature . This reaction affords the corresponding new cinnamide derivative .Molecular Structure Analysis
The structure of similar compounds was confirmed by 1H NMR, 13C NMR, HRMS, and X-ray single crystal structure determination . The compound crystallized in the monoclinic system .Scientific Research Applications
Antitumor Activity
Piperazine derivatives, such as the one , have been found to exhibit antitumor activity . This is due to their ability to modulate the pharmacokinetic properties of a drug substance .
Antifungal Activity
Some piperazine derivatives have shown antifungal activity against certain strains . However, it’s important to note that not all derivatives exhibit this property, and the effectiveness can vary depending on the specific compound and the fungal strain.
Antidepressant Properties
Piperazine is a common structural motif found in antidepressant drugs . The incorporation of this heterocycle into biologically active compounds can enhance their pharmacokinetic properties .
Antiviral Applications
Piperazine derivatives have also been used in the development of antiviral drugs . Their unique chemical structure can be beneficial in disrupting viral replication processes.
Antibacterial Activity
Some piperazine derivatives have shown promising antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs.
Neurodegenerative Diseases
Piperazine derivatives are being explored as potential treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s . Their ability to cross the blood-brain barrier makes them particularly useful in this area.
Synthesis of Novel Organic Compounds
Piperazine serves as useful intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, azetidinones, and imidazolinones .
Modulation of Pharmacokinetic Properties
The incorporation of piperazine into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance . This can enhance the drug’s absorption, distribution, metabolism, and excretion (ADME) properties.
Future Directions
The future directions for research on “1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one” could involve further studies on its synthesis, structure, and potential applications. Given the anti-ischaemic activity observed in similar compounds , it could be interesting to explore whether “1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one” has similar properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with various receptors and enzymes .
Mode of Action
It’s known that similar compounds can bind to their targets and induce changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been observed to cause a loss of cell viability in certain cell lines .
properties
IUPAC Name |
1-[4-(3-methylphenyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-14(17)16-9-7-15(8-10-16)13-6-4-5-12(2)11-13/h3-6,11H,1,7-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWCTIXNRJIKAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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